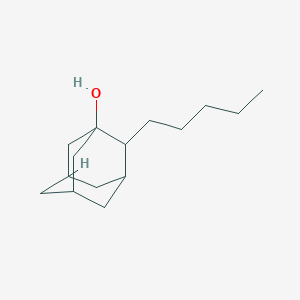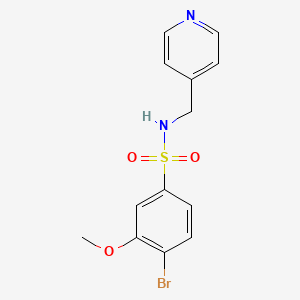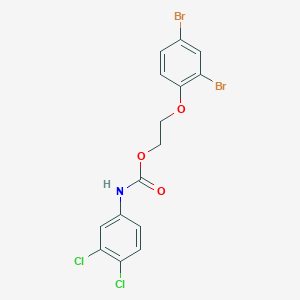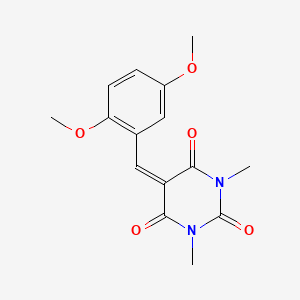![molecular formula C16H17ClN2OS B5204897 N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea, commonly known as CMPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTU is a urea derivative that has been synthesized through various methods.
Mecanismo De Acción
CMPTU exerts its inhibitory effect on the TRPM8 channel by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents the influx of calcium ions, which are necessary for the activation of the channel. The inhibition of TRPM8 by CMPTU has been shown to have various physiological effects, such as reducing pain and inflammation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on TRPM8, CMPTU has been shown to have various other biochemical and physiological effects. For example, CMPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMPTU has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are implicated in various pathological processes such as inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMPTU in lab experiments is its selectivity for the TRPM8 channel. This selectivity allows researchers to study the physiological and pathological roles of TRPM8 without affecting other related channels. However, one of the limitations of using CMPTU is its relatively low potency compared to other TRPM8 inhibitors. This low potency may limit its usefulness in certain experiments.
Direcciones Futuras
There are various future directions for the study of CMPTU. One area of research is the development of more potent TRPM8 inhibitors based on the structure of CMPTU. Another area of research is the study of the physiological and pathological roles of TRPM8 in various tissues and diseases. Additionally, the potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
Conclusion:
In conclusion, CMPTU is a urea derivative that has been extensively studied for its potential applications in scientific research. CMPTU has been shown to selectively inhibit the TRPM8 ion channel, which is involved in various physiological processes such as pain, inflammation, and cancer. CMPTU also has various other biochemical and physiological effects, such as inducing apoptosis and reducing ROS levels. While CMPTU has advantages such as its selectivity for TRPM8, its relatively low potency may limit its usefulness in certain experiments. The potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
Métodos De Síntesis
The synthesis of CMPTU can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4-methylphenyl isothiocyanate to form the intermediate 3-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroformate to form the final product, CMPTU.
Aplicaciones Científicas De Investigación
CMPTU has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a calcium channel that is involved in the sensation of cold temperatures and is also implicated in various physiological processes such as pain, inflammation, and cancer. CMPTU has been shown to selectively inhibit the TRPM8 channel without affecting other related channels, making it a valuable tool for studying the physiological and pathological roles of TRPM8.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-7-15(8-6-12)21-10-9-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVNUPDZORKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)


![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)

![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)